N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide
Description
N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
Molecular Formula |
C19H18N4O3S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C19H18N4O3S/c1-11-5-6-14(8-12(11)2)23-10-13(9-16(23)24)18-21-22-19(27-18)20-17(25)15-4-3-7-26-15/h3-8,13H,9-10H2,1-2H3,(H,20,22,25) |
InChI Key |
KZGWERRVILTFGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring, the furan ring, and the pyrrolidinone moiety. One common method involves the reaction of 3,4-dimethylphenylamine with thiocarbohydrazide to form the thiadiazole ring. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions and the use of catalysts to enhance yield and efficiency. The process may include the use of microwave irradiation for cyclocondensation reactions and the application of specific catalysts for the formation of the heterocyclic rings .
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.
Medicine
The compound has shown potential in medicinal chemistry as a lead compound for the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for drug discovery.
Industry
Mechanism of Action
The mechanism of action of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-β-alanines: These compounds share a similar aromatic structure and are used in the synthesis of heterocyclic systems.
N-(3,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: This compound has a similar pyrrolidinone moiety and is used in medicinal chemistry.
Uniqueness
N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide is unique due to its combination of a thiadiazole ring, a furan ring, and a pyrrolidinone moiety. This unique structure allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a versatile compound in scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
